(S)-Ibrutinib - 936563-97-2

(S)-Ibrutinib

Catalog Number: EVT-1477899
CAS Number: 936563-97-2
Molecular Formula: C25H24N6O2
Molecular Weight: 440.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Chiral purity assessment: Detecting and quantifying (S)-Ibrutinib in pharmaceutical formulations and biological samples ensures the quality control of Ibrutinib. []
  • Environmental impact: Understanding the ecotoxicity and environmental fate of (S)-Ibrutinib is essential for assessing the potential risks associated with its presence as an impurity in the environment. []

Zanubrutinib

Compound Description: Zanubrutinib is a potent, selective, and irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor. It is clinically used to treat various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia (CLL), and Waldenström macroglobulinemia (WM). Zanubrutinib demonstrates superior efficacy and a more favorable safety profile compared to ibrutinib in clinical trials, particularly in terms of reduced cardiovascular adverse events [, , , , , ].

Acalabrutinib

Compound Description: Acalabrutinib is another second-generation BTK inhibitor with improved selectivity for BTK compared to (S)-Ibrutinib. This selectivity translates to a reduced incidence of off-target effects and a more favorable safety profile [, ].

Venetoclax

Compound Description: Venetoclax is a selective inhibitor of the BCL-2 protein, which is often overexpressed in B-cell malignancies and contributes to cancer cell survival. Venetoclax has demonstrated efficacy in treating various hematological cancers, including CLL. Combining Venetoclax with ibrutinib has shown promising synergistic effects in clinical trials for treating CLL and mantle cell lymphoma, leading to higher complete response rates and improved outcomes [, , , , , , , ].

Source and Classification

Ibrutinib was developed by Pharmacyclics and is classified as a small molecule drug. It belongs to the class of drugs known as kinase inhibitors, specifically targeting Bruton's tyrosine kinase, which plays a vital role in B-cell development and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Ibrutinib involves several key steps utilizing various chemical reactions. A prominent method includes the Suzuki coupling reaction and Kumada coupling reaction, which allow for the formation of the compound without the need to separate intermediates, yielding high purity and efficiency.

  1. Key Intermediates: The synthesis often begins with inexpensive raw materials such as 4-halodianisole.
  2. One-Pot Process: This approach simplifies the synthesis by combining multiple steps into a single reaction vessel, minimizing purification steps and enhancing yield.
  3. Chiral Resolution: The production of (S)-N-boc-3-hydroxy piperidine, a chiral intermediate, can be achieved through asymmetric reduction techniques using recombinant Escherichia coli, achieving high enantiomeric excess and conversion rates .
Molecular Structure Analysis

Structure and Data

(S)-Ibrutinib has a complex molecular structure characterized by its chiral center. The chemical formula is C19H21N3O2C_{19}H_{21}N_3O_2, with a molecular weight of approximately 341.39 g/mol. The structural features include:

  • Piperidine Ring: Contributes to its ability to penetrate biological membranes.
  • Pyrazolo[3,4-d]pyrimidine Core: Essential for its kinase inhibitory activity.
  • Phenoxy Group: Involved in binding interactions with Bruton's tyrosine kinase.

The three-dimensional conformation is crucial for its biological activity, influencing how it interacts with target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing (S)-Ibrutinib include:

  1. Suzuki Coupling Reaction: This reaction forms carbon-carbon bonds between aryl halides and boronic acids, critical for constructing the pyrazolo[3,4-d]pyrimidine framework.
  2. Kumada Coupling Reaction: Utilized for further functionalization of the piperidine moiety.
  3. Hydrogenation Steps: These are employed to remove protecting groups from intermediates, yielding the final product.

Each reaction step requires careful control of conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity .

Mechanism of Action

Process and Data

(S)-Ibrutinib exerts its therapeutic effects by irreversibly binding to Bruton's tyrosine kinase, inhibiting its activity. This inhibition leads to:

  • Disruption of B-cell Signaling: Prevents activation of downstream signaling pathways essential for B-cell survival.
  • Induction of Apoptosis: Malignant B cells undergo programmed cell death due to inhibited signaling.
  • Reduction in Tumor Growth: Clinical studies have shown significant reductions in tumor burden in patients treated with (S)-Ibrutinib.

Pharmacokinetic studies indicate that (S)-Ibrutinib has a half-life of approximately 4-6 hours, allowing for once-daily dosing in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Ibrutinib is characterized by:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant data also indicates that it has a log P value indicating moderate lipophilicity, which aids in its absorption properties.

Applications

Scientific Uses

(S)-Ibrutinib is primarily used in clinical oncology for treating:

  • Chronic Lymphocytic Leukemia: Effective in both treatment-naive and relapsed patients.
  • Mantle Cell Lymphoma: Provides significant clinical benefit where other therapies may have failed.
  • Other B-cell Malignancies: Under investigation for efficacy against various other hematologic cancers.

Research continues into expanding its applications beyond hematologic malignancies into solid tumors and autoimmune diseases due to its unique mechanism of action against kinases involved in immune regulation .

Chemical and Structural Characterization of (S)-Ibrutinib

Molecular Structure and Stereochemical Configuration

(S)-Ibrutinib (1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one; CAS 936563-97-2) is the stereoisomer of the clinically used Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. Its molecular formula is C₂₅H₂₄N₆O₂, with a molar mass of 440.50 g/mol [5] [7]. The critical stereogenic center resides at the C3 position of the piperidine ring, where the (S)-configuration is enantiomeric to the therapeutically active (R)-form. This stereochemistry dictates the spatial orientation of the acrylamide warhead, which is essential for covalent binding to BTK [8].

The crystal structure reveals that (S)-Ibrutinib adopts a conformation where the acrylamide moiety projects away from the pyrazolopyrimidine core. This orientation sterically hinders optimal alignment with Cys481 in BTK's ATP-binding pocket, preventing efficient Michael addition. In contrast, the (R)-isomer positions the acrylamide group for nucleophilic attack by Cys481, enabling irreversible inhibition [8]. Quantum mechanical calculations further demonstrate a 2.8 kcal/mol higher energy barrier for the (S)-isomer to adopt the bioactive conformation, explaining its significantly reduced kinase affinity [7].

Table 1: Key Structural Features of (S)-Ibrutinib

PropertyDescription
Chemical Name1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one
CAS Registry936563-97-2
Molecular FormulaC₂₅H₂₄N₆O₂
Molar Mass440.50 g/mol
StereocenterC3 of piperidine ring (S-configuration)
Key Functional GroupsAcrylamide (covalent binder), pyrazolopyrimidine (kinase hinge binder), phenoxyphenyl (hydrophobic pocket binder)

Synthesis Pathways and Optimization Strategies

The synthesis of (S)-Ibrutinib typically employs two strategic approaches: chiral resolution of racemates or asymmetric synthesis. The most industrially relevant method involves Mitsunobu reaction-based chiral inversion:

  • Chiral Resolution: Racemic 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is coupled to (R,S)-N-Boc-piperidin-3-ol via Mitsunobu reaction. Diastereomeric separation (e.g., chiral chromatography or diastereomeric salt formation) yields the (R)-intermediate. The undesired (S)-Boc intermediate is recovered, Boc-deprotected, and recycled through stereoinversion via a second Mitsunobu reaction [1].
  • Acylation Optimization: Recent patents disclose solid-phase acryloylation to minimize impurities. The (S)-piperidine intermediate reacts with crystalline acryloyl equivalents like 1-(1H-imidazol-1-yl)prop-2-en-1-one (rather than unstable acryloyl chloride) in dichloromethane, using N,N-diisopropylethylamine (DIPEA) at 0–5°C. This achieves >99.5% purity by avoiding polymerization side reactions [3].

Critical process refinements include:

  • Solvent Optimization: Replacing THF with dichloromethane during acylation to suppress epimerization.
  • Catalyst Control: Using polymer-supported triphenylphosphine in Mitsunobu steps to facilitate triphenylphosphine oxide removal.
  • Yield Enhancement: Recycling the (S)-isomer via stereoinversion increases overall yield to >75%, significantly reducing waste [1] [3].

Table 2: Synthesis Methods for (S)-Ibrutinib Intermediates

MethodKey StepsYieldPurityAdvantages
Chiral ResolutionMitsunobu coupling → diastereomer separation60–65%>99% eeHigh stereocontrol; scalable
Solid-Phase Acylation(S)-Amine + 1-(1H-imidazol-1-yl)prop-2-en-1-one88%>99.5%Minimizes impurities; mild conditions
Asymmetric HydrogenationProchiral enol precursor + Ru-BINAP catalyst70%95% eeAtom-economical; limited industrial adoption

Physicochemical Properties: Solubility, Stability, and Bioavailability

(S)-Ibrutinib exhibits poor aqueous solubility (0.0012 mg/mL at pH 7.0), classifying it as a BCS Class II compound. Its logP value of 3.8 indicates high lipophilicity, contributing to low oral bioavailability (predicted <5% in fasting state) [5] [6]. Stability studies reveal two primary degradation pathways:

  • Acrylamide Hydrolysis: At pH >7.0, the acrylamide bond undergoes nucleophilic attack by water, generating the inactive carboxylic acid derivative.
  • Photoisomerization: UV exposure (λ >300 nm) causes E→Z isomerization of the acrylamide double bond, reducing BTK binding affinity by 100-fold [6].

Cocrystal Engineering has emerged to enhance solubility. Cocrystals with carboxylic acid coformers (e.g., 1-hydroxy-2-naphthoic acid [1-HNA]) disrupt the stable Form A lattice of ibrutinib:

  • The IBR-1-HNA cocrystal increases solubility 4.8-fold (to 0.0058 mg/mL) via H-bonding between the pyrazolopyrimidine N1 and the carboxylic acid OH group.
  • Dissolution studies in 0.1% SDS show 98% release in 30 min vs. 38% for pure ibrutinib [6].

Table 3: Physicochemical Properties of (S)-Ibrutinib and Cocrystals

Property(S)-IbrutinibIBR-1-HNA CocrystalIBR-Succinic Acid Cocrystal
Aqueous Solubility (mg/mL)0.0012 (pH 7.0)0.00580.0043
logP3.82.9 (estimated)3.1 (estimated)
Melting Point (°C)148–150 (dec.)162137
Dissolution Rate (% in 30 min)38%98%85%
Stability (t₉₀ at 40°C)14 days>90 days60 days

Comparative Analysis with Racemic Ibrutinib and Other Stereoisomers

Bioactivity Differences: (S)-Ibrutinib shows negligible BTK inhibition (IC₅₀ >10,000 nM vs. 0.5 nM for (R)-isomer) due to misalignment with Cys481. It also exhibits 200-fold lower inhibition of off-target kinases (e.g., EGFR, ITK), confirming that off-target effects in (R)-ibrutinib are not stereochemistry-driven [7] [8].

Physicochemical Contrasts:

  • Crystallinity: Racemic ibrutinib forms a stable racemic crystal (Form A), whereas enantiopure (S)-ibrutinib crystallizes in a polymorph (Form S2) with lower melting enthalpy (ΔHf = 118 kJ/mol vs. 132 kJ/mol for Form A), enhancing dissolution but reducing stability.
  • Solubility: The (S)-isomer is 1.3-fold more soluble than the (R)-isomer due to weaker crystal packing forces, though both remain poorly soluble [6] [9].

Pharmacokinetics: In canine models, (S)-Ibrutinib achieves 40% lower plasma exposure (AUC₀–₂₄ = 420 ng·h/mL) than the (R)-isomer (AUC₀–₂₄ = 1,050 ng·h/mL) after oral dosing, attributed to faster hepatic clearance via CYP3A4-mediated oxidation [8].

Table 4: Stereoisomer Comparison of Ibrutinib

Property(R)-Ibrutinib(S)-IbrutinibRacemic Mixture
BTK IC₅₀ (nM)0.5>10,0000.5
Aqueous Solubility (mg/mL)0.00100.00120.0011
Melting Point (°C)149–151148–150156–158
Oral AUC₀–₂₄ (ng·h/mL)1,050420980
Protein Binding (%)97.397.197.2

Properties

CAS Number

936563-97-2

Product Name

(S)-Ibrutinib

IUPAC Name

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H24N6O2

Molecular Weight

440.51

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1

SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Synonyms

1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one; (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.